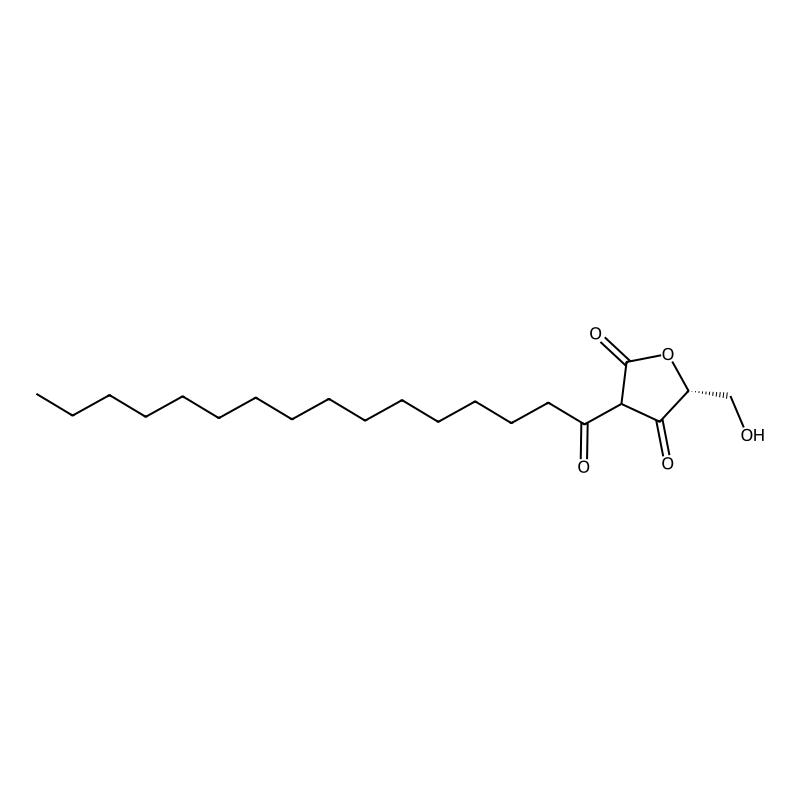

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Protein Tyrosine Phosphatases

PTPs are enzymes that remove phosphate groups from tyrosine residues in proteins. This process plays a crucial role in regulating various cellular functions, including cell growth, differentiation, and metabolism . RK-682 has been identified as a specific and noncompetitive inhibitor of PTPases . This means it can bind to the enzyme at a site other than the active site, hindering its ability to interact with and dephosphorylate target proteins.

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, also known as RK-682, is a naturally occurring compound classified as a 3-acyltetronic acid. It features a complex structure that includes a hexadecanoyl group and a hydroxymethyl substituent at the 5-position of the tetronic acid ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

RK-682 functions as a specific and non-competitive inhibitor of protein tyrosine phosphatases (PTPs) []. It is thought to bind to the active site of PTPs, preventing them from dephosphorylating their target proteins. Phosphorylation is a crucial cellular process that regulates protein activity, and its modulation by RK-682 suggests potential for affecting various cellular pathways [].

The chemical behavior of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid is characterized by its ability to participate in various reactions, particularly due to its acidic nature. The compound exhibits notable reactivity with nucleophiles and can act as a phosphate mimic in enzymatic interactions. Its interactions with specific enzymes, such as heparanase and protein tyrosine phosphatases, are particularly significant, leading to the development of selective inhibitors based on its structure .

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid has demonstrated a range of biological activities:

- Inhibition of Heparanase: It shows potent inhibitory activity against heparanase, with an IC50 value of 17 μmol/L, making it a candidate for cancer treatment by targeting tumor metastasis .

- Enzyme Inhibition: The compound also inhibits other enzymes, including phospholipase A2 (IC50 = 16 μmol/L) and HIV-1 protease (IC50 = 84 μmol/L), indicating its broad-spectrum enzyme inhibitory potential .

- Antitumor Activity: Due to its ability to inhibit critical enzymes involved in tumor progression, it is being explored for its antitumor properties.

Several methods have been developed for synthesizing (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. These typically involve multi-step organic synthesis techniques that may include:

- Starting Materials: Utilizing readily available precursors such as fatty acids and hydroxymethyl compounds.

- Reactions: Employing reactions like acylation, hydroxymethylation, and cyclization to construct the tetronic acid framework.

- Purification: Techniques such as chromatography are often used to purify the final product and ensure high purity levels suitable for biological testing.

The potential applications of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid span several fields:

- Pharmaceutical Development: As a lead compound for developing selective heparanase inhibitors aimed at cancer therapy.

- Biochemical Research: Used in studies investigating enzyme interactions and mechanisms of inhibition.

- Natural Product Chemistry: Its unique structure makes it a subject of interest in natural product synthesis and modification.

Research into the interactions of (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid with various proteins has revealed:

- Binding Affinity: The compound's acidic nature allows it to mimic phosphate groups, enhancing its binding to target enzymes like protein tyrosine phosphatases .

- Structural Modifications: Derivatives of RK-682 have been synthesized to improve selectivity and efficacy against specific targets, highlighting the importance of structural modifications in drug design.

Several compounds share structural features with (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. Here are some notable examples:

(R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid is unique due to its specific inhibitory activity against heparanase and other enzymes, making it a valuable candidate for further research and development in therapeutic applications. Its structural characteristics lend it distinct advantages over other similar compounds in terms of selectivity and potency.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for structural characterization of (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid [1]. Both proton and carbon-13 nuclear magnetic resonance provide comprehensive structural information, revealing the complex tautomeric behavior characteristic of 3-acyltetronic acid systems [2].

The proton nuclear magnetic resonance spectrum of (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid exhibits distinctive signals that confirm the tetronic acid framework. The hydroxymethyl protons at the 5-position appear as characteristic multipiples in the region of 3.5-4.5 parts per million, while the enolic proton displays significant downfield chemical shift due to intramolecular hydrogen bonding [3]. The hexadecanoyl chain manifests as expected aliphatic signals, with the terminal methyl group appearing as a triplet around 0.9 parts per million and the methylene groups producing overlapping multipiples in the 1.2-2.5 parts per million region [4].

Table 1: Nuclear Magnetic Resonance Chemical Shifts for 3-Acetyl Tetronic Acid Tautomers (parts per million)

| Atom | Tautomers a,b (calculated) | Tautomers a,b (experimental) | Tautomers c,d (calculated) | Tautomers c,d (experimental) |

|---|---|---|---|---|

| H11, H12 | 4.18 | 4.67 | 4.08 | 4.56 |

| H13, H14, H15 | 2.51 | 2.55 | 2.60 | 2.56 |

| H16 | 15.03 | 10.51 | 14.34 | 10.51 |

| C2 | 175.90 | 168.40 | 188.60 | 176.60 |

| C3 | 100.80 | 100.70 | 94.60 | 97.80 |

| C4 | 211.70 | 198.10 | 201.80 | 192.50 |

| C5 | 61.00 | 68.80 | 68.40 | 73.70 |

| C6 | 214.20 | 194.20 | 206.80 | 188.40 |

| C7 | 24.80 | 22.00 | 17.70 | 19.60 |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in characteristic regions. The lactone carbonyl carbon typically resonates around 170-180 parts per million, while ketone carbons appear at 190-220 parts per million depending on the tautomeric form [5]. The hydroxymethyl carbon at position 5 exhibits a distinct signal around 60-70 parts per million, confirming the presence of the primary alcohol functionality [1].

Quantitative structure-activity relationship studies have demonstrated that carbon-13 nuclear magnetic resonance chemical shifts, particularly those of carbons 8, 10, and 7, contribute positively to biological activity against various fungal pathogens [6]. These findings underscore the importance of precise nuclear magnetic resonance characterization for understanding structure-activity relationships in tetronic acid derivatives.

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides crucial information about the functional groups present in (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid [7]. The technique enables identification of characteristic absorption peaks that unveil specific functional groups within the molecule [8].

Table 2: Characteristic Fourier Transform Infrared Frequencies for Tetronic Acid Functional Groups

| Functional Group | Frequency Range (wavenumber⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O stretch (lactone) | 1720-1735 | Strong | Characteristic five-membered lactone |

| C=O stretch (ketone) | 1640-1670 | Strong | Variable with tautomer |

| O-H stretch (enol) | 3200-3500 | Broad, Medium | Hydrogen-bonded |

| C=C stretch | 1580-1620 | Medium | Enol form |

| C-O stretch | 1100-1200 | Medium | Multiple bands possible |

The lactone carbonyl stretch appears as a strong absorption band in the 1720-1735 wavenumber⁻¹ region, characteristic of five-membered ring lactones [9]. The ketone carbonyl absorption varies depending on the predominant tautomeric form, typically appearing in the 1640-1670 wavenumber⁻¹ range [10]. The presence of intramolecular hydrogen bonding in the enol tautomers manifests as a broad, medium-intensity absorption in the 3200-3500 wavenumber⁻¹ region [11].

The infrared spectrum also reveals carbon-carbon double bond stretching vibrations around 1580-1620 wavenumber⁻¹, indicating the presence of enolic forms [12]. Multiple carbon-oxygen stretching bands appear in the fingerprint region (1100-1200 wavenumber⁻¹), providing additional structural confirmation [9].

High Resolution Mass Spectrometry

High resolution mass spectrometry stands as a pinnacle analytical technique for precise molecular characterization of (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid [13]. The technique achieves exceptional accuracy in mass determination, often reaching sub-parts per million levels, which is essential for confident molecular formula assignment [14].

Table 3: High Resolution Mass Spectrometry Fragmentation Patterns for (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid

| Fragment | m/z | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M+H]⁺ | 369 | 35.2 | Molecular ion |

| [M-OH]⁺ | 352 | 8.0 | Loss of hydroxyl |

| [M-CH₂OH]⁺ | 338 | 24.8 | Loss of hydroxymethyl |

| [M-C₁₆H₃₁CO]⁺ | 130 | 100.0 | Loss of acyl chain |

| Base peak (m/z 42) | 42 | 100.0 | Tetronic acid core fragment |

The molecular ion peak [M+H]⁺ appears at m/z 369, corresponding to the protonated molecular ion of the compound with molecular formula C₂₁H₃₆O₅ [4]. Characteristic fragmentation patterns include loss of the hydroxyl group (m/z 352) and loss of the complete hydroxymethyl group (m/z 338) [15]. The most significant fragmentation involves loss of the hexadecanoyl side chain, producing a fragment at m/z 130 that corresponds to the tetronic acid core structure [16].

Gas chromatographic-mass spectrometric studies of tetronic acid derivatives have demonstrated that the base peak at m/z 42 represents a characteristic fragment of the tetronic acid core, which serves as a diagnostic marker for this class of compounds [15] [16]. These fragmentation patterns provide valuable structural information and enable unambiguous identification of tetronic acid derivatives in complex mixtures.

Tautomeric Equilibrium in 3-Acyltetronic Acid Systems

Theoretical Framework of Tautomerism

3-Acyltetronic acid systems, including (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, exhibit complex tautomeric equilibria that significantly influence their chemical and biological properties [2]. These compounds function as β,β′-tricarbonyl systems capable of forming multiple keto-enol tautomers through intramolecular proton transfer reactions [17].

The tautomerization process involves spontaneous interconversion between constitutional isomers, typically accompanied by changes in hydrogen atom positions [18]. This differs fundamentally from resonance structures, as tautomers represent distinct compounds with different atomic arrangements, while resonance forms constitute different representations of a single compound [17].

Table 4: Tautomeric Distribution and Relative Energies for 3-Acetyl Tetronic Acid at 298K

| Tautomer | ΔG (kilojoule/mol) | Relative Population (%) | Description |

|---|---|---|---|

| a | -0.85 | 48.7 | Internal enol form |

| b | 1.82 | 16.6 | Internal enol form |

| c | 14.15 | 0.1 | External enol form |

| d | 0.00 | 34.6 | External enol form (reference) |

Mechanisms of Tautomeric Interconversion

Computational studies using density functional theory (B3LYP method) and ab initio molecular orbital theory (MP2 method) have elucidated the detailed mechanisms of tautomerization in 3-acetyl tetronic acid systems [2]. Eight distinct transition states govern the interconversion pathways between different tautomeric forms.

The interconversion between "internal" tautomers (a↔b and c↔d) occurs rapidly at room temperature through low-energy barriers of approximately 17-25 kilojoule/mol [2]. These rapid exchanges render individual internal tautomers indistinguishable on the nuclear magnetic resonance timescale, resulting in observed spectra representing weighted averages of tautomeric pairs.

Conversely, interconversion between "external" tautomer pairs [(a,b)↔(c,d)] proceeds more slowly through higher energy barriers exceeding 170 kilojoule/mol [2]. This slower exchange enables experimental observation of separate nuclear magnetic resonance signals corresponding to each tautomeric pair.

Factors Influencing Tautomeric Equilibria

Multiple factors govern the position of tautomeric equilibria in 3-acyltetronic acid systems [19]. Conjugation and resonance stabilization play crucial roles, with enolic forms stabilized through extended π-electron delocalization [17]. Intramolecular hydrogen bonding provides additional stabilization, particularly in systems capable of forming six-membered hydrogen-bonded rings [20].

Solvent effects significantly influence tautomeric distributions. Polar protic solvents tend to stabilize enolic forms through hydrogen bonding interactions, while aprotic solvents may favor keto forms [21]. Temperature variations also affect equilibrium positions, with entropic contributions becoming increasingly important at elevated temperatures [2].

Substitution patterns profoundly impact tautomeric preferences. Electron-withdrawing groups generally stabilize enolic forms by increasing the acidity of α-hydrogen atoms, while electron-donating substituents may favor keto tautomers [20]. The presence of additional carbonyl groups, as in 3-acyltetronic acids, creates multiple sites for tautomerization and complicates the equilibrium landscape.

Absolute Configuration Determination via Asymmetric Synthesis

Principles of Absolute Configuration Assignment

Absolute configuration determination represents a fundamental challenge in stereochemistry, requiring unambiguous assignment of the spatial arrangement of atoms around chiral centers [22]. For (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, the stereocenter at position 5 determines the biological activity and represents the key stereochemical feature requiring precise characterization [23].

The Cahn-Ingold-Prelog priority rules provide the systematic framework for absolute configuration assignment [24]. According to these rules, substituents around the chiral center receive priority rankings based on atomic numbers, with higher atomic number atoms receiving higher priority [22]. For the 5-position in (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid, the hydroxymethyl group takes precedence over the hydrogen atom, establishing the R configuration.

Table 5: Asymmetric Synthesis Methods for Tetronic Acids

| Method | Starting Materials | Enantiomeric Excess (%) | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric aldol reaction | Chiral aldehyde, tetronic acid precursor | 80-95 | Direct approach | Requires chiral starting material |

| Chiral auxiliary approach | Oxazolidinone auxiliary | 85-98 | High selectivity | Multi-step process |

| Enantioselective organocatalysis | Proline catalyst, achiral precursors | 59-94 | Environmentally friendly | Limited substrate scope |

| Kinetic resolution | Racemic tetronic acid | 40-60 | Simple procedure | Maximum 50% yield |

Asymmetric Synthesis Strategies

Several asymmetric synthesis approaches have been developed for preparing enantiomerically pure (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid [23] [25]. The most successful strategies employ chiral auxiliaries or asymmetric catalysis to achieve high enantioselectivity.

The chiral auxiliary approach utilizes oxazolidinone-based auxiliaries to control stereochemistry during key bond-forming reactions [26]. This method typically achieves enantiomeric excesses of 85-98% but requires multiple steps for auxiliary installation and removal [27]. The asymmetric aldol condensation represents another powerful strategy, employing chiral aldehydes or chiral catalysts to establish the desired stereochemistry [28].

Enantioselective organocatalysis has emerged as an environmentally friendly alternative, utilizing small organic molecules such as proline derivatives to catalyze asymmetric transformations [29]. These methods achieve moderate to good enantioselectivities (59-94%) while avoiding the use of transition metals [26].

Regiospecific Hydration Approaches

A particularly elegant asymmetric synthesis involves regiospecific hydration of optically active γ-hydroxy-α,β-acetylenic esters [30] [31]. This method employs Zeise's dimer [PtCl₂(C₂H₄)]₂ as a platinum(II) catalyst to achieve regioselective hydration of the alkyne functionality [30].

The reaction proceeds through a proposed intermediate where the platinum(II) center coordinates to the acetylenic ester, with the electron-withdrawing ester group and chelate effect contributing to regiospecific hydration [30]. This approach provides direct access to optically active tetronic acids in 41-78% yield with enantiomeric excesses of 74-92% [30].

Optical Rotation and Stereochemical Correlation

Optical rotation measurements provide valuable support for absolute configuration assignments [32] [33]. Pure (R)-3-Hexadecanoyl-5-hydroxymethyltetronic acid exhibits dextrorotatory behavior, with specific rotation values serving as diagnostic parameters for enantiomeric purity assessment [34].

The relationship between optical rotation and enantiomeric excess follows a linear correlation, enabling quantitative determination of stereochemical purity [35]. Enantiomeric excess calculations utilize the formula: ee = (observed rotation/rotation of pure enantiomer) × 100% [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Saifudin A, Lallo SA, Tezuka Y. The Potent Inhibitors of Protein Tyrosine Phosphatase 1B from the Fruits of Melaleuca leucadendron. Pharmacognosy Res. 2016 Mar;8(Suppl 1):S38-41. doi: 10.4103/0974-8490.178644. PubMed PMID: 27114690; PubMed Central PMCID: PMC4821105.

3: Carneiro VM, Trivella DB, Scorsato V, Beraldo VL, Dias MP, Sobreira TJ, Aparicio R, Pilli RA. Is RK-682 a promiscuous enzyme inhibitor? Synthesis and in vitro evaluation of protein tyrosine phosphatase inhibition of racemic RK-682 and analogues. Eur J Med Chem. 2015 Jun 5;97:42-54. doi: 10.1016/j.ejmech.2015.04.036. Epub 2015 Apr 20. PubMed PMID: 25938987.

4: Sun Y, Hahn F, Demydchuk Y, Chettle J, Tosin M, Osada H, Leadlay PF. In vitro reconstruction of tetronate RK-682 biosynthesis. Nat Chem Biol. 2010 Feb;6(2):99-101. doi: 10.1038/nchembio.285. Epub 2009 Dec 20. PubMed PMID: 20081823; PubMed Central PMCID: PMC2811812.

5: Schobert R, Jagusch C. Solution-phase and solid-phase syntheses of enzyme inhibitor RK-682 and antibiotic agglomerins. J Org Chem. 2005 Jul 22;70(15):6129-32. PubMed PMID: 16018718.

6: Usui T, Kojima S, Kidokoro S, Ueda K, Osada H, Sodeoka M. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chem Biol. 2001 Dec;8(12):1209-20. PubMed PMID: 11755399.

7: Sodeoka M, Sampe R, Kojima S, Baba Y, Morisaki N, Hashimoto Y. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull (Tokyo). 2001 Feb;49(2):206-12. PubMed PMID: 11217111.

8: Hamaguchi T, Sudo T, Osada H. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Lett. 1995 Sep 18;372(1):54-8. PubMed PMID: 7556642.